22-Hydroxy Mifepristone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

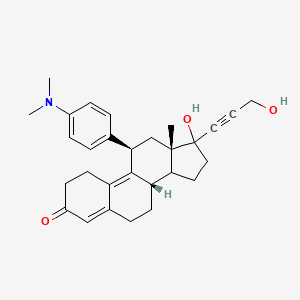

(8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-WSECJPGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6

This guide provides a comprehensive technical overview of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological context of its parent compound.

Introduction

This compound is the stable isotope-labeled form of 22-Hydroxy Mifepristone, a metabolite of the synthetic steroid Mifepristone (also known as RU-486). Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical studies involving the measurement of Mifepristone and its metabolites. Mifepristone is a potent antagonist of the progesterone and glucocorticoid receptors, with wide-ranging clinical applications.[1][2]

Chemical and Physical Properties

This compound is a derivative of Mifepristone, incorporating six deuterium atoms. This labeling provides a distinct mass difference from the endogenous metabolite, facilitating its use in mass spectrometry-based assays without altering its chemical behavior.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₉D₆NO₃ | [3] |

| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one, RU 42698-d6 | [4][5] |

| Parent Drug | Mifepristone | N/A |

| Category | Stable Isotope Labeled Analytical Standard | [4] |

Note: Specific values for molecular weight, purity, and isotopic enrichment may vary by manufacturer and batch. Please refer to the Certificate of Analysis provided by the supplier.

Synthesis

While the specific synthesis protocol for this compound is not widely published, it is likely produced through a multi-step chemical synthesis. A plausible route involves the synthesis of deuterated N,N-dimethylaniline, which is then incorporated into the steroid backbone, followed by the hydroxylation of the propynyl group of a Mifepristone-d6 precursor. The synthesis of a similar N-demethylated metabolite, metapristone, from mifepristone has been described and involves an N-demethylation reaction using iodine and calcium oxide.[6]

Role in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Mifepristone and its metabolites in biological matrices such as plasma and whole blood.[3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Experimental Protocols

Quantification of Mifepristone and its Metabolites by UHPLC-QqQ-MS/MS

This protocol is adapted from a validated method for the determination of mifepristone and its metabolites in human whole blood.[3]

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of a human whole blood sample in a 12-mL plastic tube, add 20 μL of an internal standard solution mix containing 22-OH-mifepristone-d₆ (concentration of 1000 ng/mL).[3]

-

Add 200 μL of 0.5 M ammonium carbonate solution (pH 9).[3]

-

Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]

-

Centrifuge the samples at 1520 × g for 10 minutes at 4 °C.[3]

-

Transfer the organic phase to a 2-mL Eppendorf tube and evaporate to dryness under a stream of nitrogen at 40 °C.[3]

-

Reconstitute the dried extract in 50 μL of methanol, transfer to a glass insert, and analyze by UHPLC-QqQ-MS/MS.[7]

5.1.2. Chromatographic Conditions

-

System: A validated UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 column (e.g., Hypurity C18, 50 × 4.6 mm, 5 µm).[[“]]

-

Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.[[“]]

-

Flow Rate: 0.5 mL/min.[[“]]

-

Injection Volume: 2 µL.[[“]]

5.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

22-Hydroxy Mifepristone: Precursor ion m/z 446.3 → Product ion m/z 109.1[[“]]

-

Mifepristone: Precursor ion m/z 430.3 → Product ion m/z 134[[“]]

-

N-Demethyl Mifepristone: Precursor ion m/z 416.3 → Product ion m/z 120[[“]]

-

Note: The specific MRM transition for this compound would be determined by its exact mass.

-

Signaling Pathways of Mifepristone

Mifepristone exerts its biological effects primarily through the antagonism of the progesterone and glucocorticoid receptors.

Progesterone Receptor Antagonism

Mifepristone binds to the progesterone receptor with high affinity, preventing the natural ligand, progesterone, from binding and activating the receptor.[9] This blockage disrupts the normal signaling cascade that is essential for the maintenance of pregnancy, leading to the breakdown of the uterine lining.[9]

References

- 1. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Technical Guide to 22-Hydroxy Mifepristone-d6

This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic context of 22-Hydroxy Mifepristone-d6. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (RU-486).[1][2] The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.[3] Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.[2] The relative binding affinity of the unlabeled 22-Hydroxy Mifepristone to the human glucocorticoid receptor is reported to be 48%.[2][4]

The metabolism of mifepristone to 22-Hydroxy Mifepristone occurs via terminal hydroxylation of the 17-propynyl chain, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | RU 42698-d6 | [2][4] |

| Molecular Formula | C29H29D6NO3 | [7] |

| Molecular Weight | 451.65 g/mol (Calculated) | |

| Parent Drug | Mifepristone | [7] |

| Unlabeled CAS Number | 105012-15-5 | [4][8] |

| Description | A labeled metabolite of Mifepristone.[1][8] | |

| Biological Activity | Antiprogestational and antiglucocorticoidal activities.[2][4] | |

| Primary Use | Internal standard in bioanalytical assays.[3] |

Metabolic Pathway of Mifepristone

Mifepristone undergoes extensive metabolism in humans, primarily through two main pathways mediated by cytochrome P450 enzymes, particularly CYP3A4: N-demethylation and terminal hydroxylation.[5][6] This results in the formation of several active metabolites, including the N-monodemethylated, N-didemethylated, and the hydroxylated metabolite (22-Hydroxy Mifepristone).[5][6] These metabolites retain significant affinity for progesterone and glucocorticoid receptors and are found in plasma at concentrations comparable to the parent drug.[6]

Experimental Protocols

Determination of Mifepristone and its Metabolites in Human Blood by UHPLC-QqQ-MS/MS

This section details a validated method for the simultaneous quantification of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples.[3][9] this compound serves as a crucial internal standard in this assay to ensure accuracy and precision.

1. Sample Preparation and Extraction:

-

Aliquot: Start with a 200 µL whole blood sample.

-

Internal Standard Spiking: Add 20 µL of an internal standard mixture solution. This solution contains mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6, each at a concentration of 1000 ng/mL.[3]

-

Buffering: Add 200 µL of 0.5 M ammonium carbonate solution to adjust the pH to 9.[3]

-

Liquid-Liquid Extraction (LLE): Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]

-

Phase Separation: Centrifuge the samples at 1520×g for 10 minutes at 4°C to separate the organic and aqueous phases.[3]

-

Evaporation: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitution: Dissolve the dried extract in 50 µL of methanol. Transfer the reconstituted sample to a glass insert within an autosampler vial for analysis.[3]

2. UHPLC-QqQ-MS/MS Analysis:

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS).[3]

-

Chromatographic Separation: The specific column, mobile phase composition, gradient, and flow rate should be optimized to achieve baseline separation of mifepristone and its metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

3. Method Validation:

-

The method is validated according to established guidelines, evaluating parameters such as selectivity, linearity, precision, accuracy, limit of quantification (LOQ), recovery, and matrix effect.[3] For this specific protocol, the LOQ was determined to be 0.5 ng/mL, with intra- and inter-day accuracy and precision values not exceeding ±13.2%.[9]

Analytical Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of mifepristone and its metabolites using a deuterated internal standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]

- 6. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Acanthus Research [acanthusresearch.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Proposed Synthesis of 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for 22-Hydroxy Mifepristone-d6 (C₂₉H₂₉D₆NO₃), a stable isotope-labeled version of a key metabolite of Mifepristone (RU-486). As a crucial internal standard for pharmacokinetic and metabolic studies, a reliable synthetic route is of significant interest. While a definitive, published synthesis protocol is not publicly available, this guide constructs a chemically sound, multi-step synthesis based on established organic chemistry principles and analogous reactions reported in the literature. The proposed synthesis involves two primary stages: 1) The preparation of Mifepristone-d6 via a Grignard reaction with a deuterated aniline precursor, and 2) The terminal hydroxylation of the 17α-propynyl group to yield the target molecule. Detailed experimental protocols, tabulated quantitative data based on reported yields of similar reactions, and workflow diagrams are provided to guide researchers in the potential synthesis of this important analytical standard.

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its metabolism in humans proceeds primarily through N-demethylation and terminal hydroxylation of the 17α-propynyl chain.[1][3] The latter pathway produces 22-Hydroxy Mifepristone (also known as RU 42698), an active metabolite.[4][5]

Stable isotope-labeled analogues of drugs and their metabolites are indispensable tools in drug development, serving as internal standards for highly accurate quantification in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). This compound, where the six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, is utilized for such purposes.[6][7]

This guide details a proposed synthetic route for this compound, providing a comprehensive technical resource for chemists in the pharmaceutical and research sectors.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process. The first stage focuses on the synthesis of the deuterated precursor, Mifepristone-d6. The second stage involves the selective hydroxylation of the terminal alkyne.

Stage 1: Synthesis of Mifepristone-d6

The synthesis of Mifepristone-d6 mirrors the established synthesis of Mifepristone, with the key difference being the use of a deuterated Grignard reagent.[8] This begins with the preparation of N,N-di(trideuteriomethyl)-4-bromoaniline from 4-bromoaniline and a deuterated methyl source. This intermediate is then used to form the Grignard reagent for the crucial C-11β arylation of the steroid core.

Stage 2: Synthesis of this compound

The final step is the hydroxylation of the terminal alkyne of Mifepristone-d6. While several methods exist for alkyne functionalization, the most direct approach for installing a primary alcohol is the reaction of the terminal alkyne's acetylide with a formaldehyde equivalent. This method is favored over alternatives like hydroboration-oxidation, which typically yields aldehydes, or selenium dioxide oxidation, which can lead to over-oxidation to carboxylic acids.[1][3][4]

Experimental Protocols

The following protocols are proposed based on established procedures for similar chemical transformations. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of N,N-di(trideuteriomethyl)-4-bromoaniline

-

Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a non-nucleophilic base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C.

-

Deuteromethylation: Allow the mixture to stir for 30 minutes, then add a deuterated methylating agent, such as iodomethane-d3 (CD₃I, 2.5 eq) or dimethyl-d6 sulfate ((CD₃)₂SO₄, 2.5 eq), dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of Mifepristone-d6

-

Grignard Reagent Preparation: In a flame-dried flask, activate magnesium turnings (1.5 eq) with a small crystal of iodine. Add a solution of N,N-di(trideuteriomethyl)-4-bromoaniline (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Reflux the mixture for 1-2 hours until the magnesium is consumed.

-

Copper-Catalyzed Addition: In a separate flask, dissolve the steroid precursor, Estra-5(10),9(11)-diene-3,17-dione-3-ketal-5α,10α-epoxide (1.0 eq), in anhydrous THF and cool to -10 °C. Add a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).

-

Reaction: Add the prepared Grignard reagent dropwise to the steroid solution at -10 °C. Allow the reaction to stir at this temperature for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Workup and Hydrolysis: Quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers and wash with 2N HCl. This acidic wash hydrolyzes the ketal and promotes dehydration to form the 4,9-diene system.

-

Purification: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8][9]

Protocol 3: Synthesis of this compound

-

Acetylide Formation: Dissolve Mifepristone-d6 (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the solution for 1 hour at this temperature to form the lithium acetylide.

-

Reaction with Formaldehyde Source: Add a freshly prepared suspension of paraformaldehyde (2.0 eq), which has been dried under vacuum, to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the expected materials and plausible quantitative data for the proposed synthesis. Yields are estimated based on reported values for analogous, non-deuterated reactions.

Table 1: Key Reagents and Materials

| Step | Key Starting Material | Key Reagents | Solvent(s) |

| 1 | 4-Bromoaniline | Sodium Hydride, Iodomethane-d3 | DMF / THF |

| 2 | N,N-di(trideuteriomethyl)-4-bromoaniline, Steroid Precursor | Magnesium, Copper(I) Iodide, HCl | THF, Ethyl Acetate |

| 3 | Mifepristone-d6 | n-Butyllithium, Paraformaldehyde | THF, Ethyl Acetate |

Table 2: Estimated Quantitative Data

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Purity Target (%) |

| 1 | N,N-di(trideuteriomethyl)-4-bromoaniline | C₈H₄DBrN | 206.09 | 75-85% | >98% |

| 2 | Mifepristone-d6 | C₂₉H₂₉D₆NO₂ | 435.64 | 65-75% | >98% |

| 3 | This compound | C₂₉H₂₉D₆NO₃ | 451.64 | 60-70% | >99% (as analytical standard) |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

Conclusion

This technical guide provides a comprehensive and plausible pathway for the synthesis of this compound. By leveraging established synthetic methodologies for the construction of the core mifepristone scaffold and the functionalization of terminal alkynes, this document serves as a valuable resource for researchers requiring this and other similar stable isotope-labeled analytical standards. The provided protocols and workflows are intended to form a strong foundation for the practical development of a robust and efficient synthesis. Further optimization of reaction conditions and purification procedures would be necessary to achieve the high purity required for a certified reference material.

References

- 1. Hydroboration-Oxidation Reaction | Algor Cards [cards.algoreducation.com]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. adichemistry.com [adichemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Sharpless Epoxidation [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. US6512130B1 - Mifepristone analogue, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

22-Hydroxy Mifepristone-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key mifepristone metabolite. This document outlines its typical analytical specifications, relevant experimental protocols where it is utilized as an internal standard, and the biological signaling pathways associated with its parent compound, mifepristone.

Core Data Presentation

Quantitative data for a representative batch of this compound is summarized below. These values are typical for a stable isotope-labeled analytical standard and should be confirmed with the supplier-specific Certificate of Analysis.

| Parameter | Specification |

| Chemical Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |

| Synonyms | RU 42698-d6 |

| Molecular Formula | C₂₉H₂₉D₆NO₃ |

| Molecular Weight | 451.63 g/mol |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at -20°C, protect from light |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of 22-Hydroxy Mifepristone and other mifepristone metabolites in biological matrices.

Protocol: Quantification of Mifepristone and its Metabolites in Human Whole Blood by UHPLC-QqQ-MS/MS

This protocol is adapted from a validated method for the determination of mifepristone and its metabolites.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human whole blood, add 20 µL of an internal standard mixture containing this compound (at a concentration of 1000 ng/mL).

-

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).

-

Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.

-

Centrifuge the samples at 1520 x g for 10 minutes at 4°C.

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of methanol for analysis.

2. UHPLC-QqQ-MS/MS Analysis

-

Chromatographic Separation:

-

Utilize a suitable C18 reverse-phase column.

-

Employ a gradient elution program with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 22-Hydroxy Mifepristone and its deuterated internal standard, this compound.

-

The workflow for this analytical protocol can be visualized as follows:

Caption: Workflow for the quantification of mifepristone metabolites.

Signaling Pathways

Mifepristone, the parent compound of 22-Hydroxy Mifepristone, exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for research into its mechanism of action and potential therapeutic applications.

IGF-1/ERK1/2 Signaling Pathway

Mifepristone has been shown to inhibit the IGF-1 signaling pathway, which is implicated in cell proliferation. This inhibition is mediated through the downstream ERK1/2 signaling cascade.[2][3]

Caption: Mifepristone's inhibitory effect on the IGF-1/ERK1/2 pathway.

FAK/PI3K/AKT Signaling Pathway

In certain cell types, mifepristone has been observed to inhibit cell proliferation, migration, and invasion by downregulating the FAK and PI3K/AKT signaling pathways.[4]

Caption: Mifepristone's regulation of the FAK/PI3K/AKT pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Structure Elucidation of 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxy Mifepristone-d6 is a deuterated analog of 22-Hydroxy Mifepristone, a primary active metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent antagonist of both progesterone and glucocorticoid receptors, and its metabolites play a significant role in its pharmacological profile. The deuterated standard, this compound, is crucial for quantitative bioanalytical studies, such as mass spectrometry-based assays, where it is used as an internal standard to ensure accuracy and precision in determining the concentration of the non-deuterated metabolite in biological matrices. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in confirming the chemical structure of this compound.

Chemical Structure and Properties

The foundational step in structure elucidation is understanding the basic chemical properties of the molecule.

| Property | Value | Source |

| Chemical Formula | C₂₉H₂₉D₆NO₃ | [1] |

| Molecular Weight | 451.63 g/mol | [1] |

| IUPAC Name | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one | [1] |

| Parent Compound | 22-Hydroxy Mifepristone (RU 42698) | MedChemExpress |

Spectroscopic Data for Structure Confirmation

The definitive confirmation of a chemical structure relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, this section outlines the expected data based on the known structure of the non-deuterated analog and the principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The deuterium labeling in this compound is on the two methyl groups of the dimethylamino moiety. This will result in the absence of the corresponding proton signals in the ¹H NMR spectrum and a different splitting pattern for the adjacent carbon in the ¹³C NMR spectrum compared to the non-deuterated compound.

Reference NMR Data for Mifepristone (Non-deuterated Parent Compound)

The following tables provide the reported ¹H and ¹³C NMR chemical shifts for Mifepristone, which serve as a basis for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Chemical Shifts of Mifepristone

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.55 | s | C18-H₃ |

| 2.91 | s | N(CH₃)₂ |

| 4.35 | d | C11-H |

| 5.75 | s | C4-H |

| 6.65 | d | Aromatic-H |

| 7.02 | d | Aromatic-H |

| Note: | This is a partial list of key signals. The full spectrum contains numerous overlapping multiplets for the steroidal backbone. |

Table 2: ¹³C NMR Chemical Shifts of Mifepristone

| Chemical Shift (ppm) | Assignment |

| 13.72 | C18 |

| 40.65 | N(CH₃)₂ |

| 80.15 | C17 |

| 82.37 | C≡CH |

| 112.77 | Aromatic-CH |

| 129.06 | Aromatic-CH |

| 132.10 | Aromatic-C |

| 199.0 (estimated) | C3=O |

| Note: | This is a partial list of key signals. |

Expected ¹H and ¹³C NMR Spectral Features for this compound:

-

¹H NMR: The most significant difference will be the absence of the singlet at approximately 2.91 ppm , which corresponds to the six protons of the N(CH₃)₂ group. The introduction of the hydroxyl group at the C22 position of the propynyl side chain will result in a downfield shift and splitting of the propynyl protons.

-

¹³C NMR: The signal for the N-methyl carbons (around 40.65 ppm) will show a characteristic multiplet pattern due to coupling with deuterium (a triplet of triplets, or a more complex pattern depending on the relaxation times). The carbons of the steroid skeleton should have chemical shifts very similar to those of the non-deuterated 22-Hydroxy Mifepristone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

| Ion Type | Calculated m/z | Observed m/z |

| [M+H]⁺ | 452.3368 | (Expected to be within 5 ppm) |

Fragmentation Analysis:

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to be similar to its non-deuterated counterpart, with a mass shift of +6 Da for fragments containing the deuterated dimethylamino group.

A study on the metabolites of mifepristone provides valuable insight into the fragmentation of the non-deuterated 22-Hydroxy Mifepristone.[2][3]

Table 4: Expected MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| 452.3 | 434.3 | Loss of H₂O from the C17 or C22 hydroxyl group. |

| 140.1 | Fragment containing the deuterated N,N-dimethylaminophenyl moiety. | |

| 126.1 | Loss of a methyl group from the deuterated N,N-dimethylaminophenyl fragment. |

The presence of the fragment at m/z 140.1 would be a strong indicator of the location of the deuterium labels.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound.

Synthesis of this compound (Proposed)

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

UHPLC-QqQ-MS/MS Analysis

An established method for the analysis of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, can be adapted for the characterization of the deuterated standard.[5]

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: m/z 452.3

-

Product Ions: m/z 434.3, 140.1 (for confirmation)

-

Collision Energy: Optimized for each transition.

Diagram 2: Analytical Workflow for Structure Confirmation

Caption: Workflow for the structure elucidation of this compound.

Metabolic Pathway

Understanding the metabolic context of 22-Hydroxy Mifepristone is essential for researchers in drug development. Mifepristone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation.

Diagram 3: Metabolic Pathway of Mifepristone

Caption: Simplified metabolic pathway of Mifepristone.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a complete set of experimental data for this specific deuterated standard is not publicly available, a thorough understanding of the non-deuterated analog and the principles of isotopic labeling allows for a confident characterization. The methodologies and data presented in this guide provide a robust framework for researchers and scientists involved in the synthesis, analysis, and application of this important analytical standard in drug metabolism and pharmacokinetic studies.

References

- 1. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. scispace.com [scispace.com]

- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 22-Hydroxy Mifepristone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 22-Hydroxy Mifepristone-d6, a deuterated analog of a key active metabolite of mifepristone. The primary application of this compound is as an internal standard for the accurate quantification of 22-Hydroxy Mifepristone in biological matrices using mass spectrometry. The biological mechanism of action of 22-Hydroxy Mifepristone is directly comparable to its non-deuterated counterpart, which functions as a potent antagonist of the progesterone and glucocorticoid receptors. This document details the metabolic pathway of mifepristone, the receptor binding affinities of its principal metabolites, and provides representative experimental protocols for the assays used to determine these interactions. Furthermore, signaling pathways and metabolic processes are illustrated using detailed diagrams to facilitate a deeper understanding of the molecular interactions.

Introduction: The Role of this compound

This compound is a stable, isotopically labeled form of 22-Hydroxy Mifepristone. The inclusion of six deuterium atoms ("d6") results in a compound with a higher molecular weight than its endogenous counterpart, but with identical chemical and biological properties. In the context of its mechanism of action, its primary role is not as a pharmacologically active agent in a biological system, but rather as a crucial tool in analytical chemistry.

In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated internal standard is added to a biological sample (e.g., plasma, urine). During sample preparation and analysis, any loss of the analyte (22-Hydroxy Mifepristone) will be mirrored by a proportional loss of the internal standard (this compound). This allows for highly accurate and precise quantification of the analyte by correcting for variability in extraction efficiency and matrix effects.

While the "mechanism of action" of this compound in a laboratory setting is that of an internal standard, its biological relevance is tied to the pharmacological activity of its non-deuterated form, 22-Hydroxy Mifepristone. The remainder of this guide will focus on the biological mechanism of action of this active metabolite.

Metabolism of Mifepristone

Mifepristone (also known as RU-486) is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic process involves N-demethylation and terminal hydroxylation of the 17-propynyl chain. This results in the formation of several active metabolites, with the three most prominent being:

-

Monodemethylated mifepristone (RU 42633)

-

Didemethylated mifepristone (RU 42848)

-

Hydroxylated mifepristone (22-Hydroxy Mifepristone or RU 42698)

These metabolites are found in significant concentrations in the plasma following administration of mifepristone and contribute to the overall pharmacological effect of the drug.[1]

Mechanism of Action at the Receptor Level

Mifepristone and its active metabolites, including 22-Hydroxy Mifepristone, exert their effects by acting as competitive antagonists at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[2]

Progesterone Receptor Antagonism

Progesterone is essential for the establishment and maintenance of pregnancy. It promotes the development of a receptive endometrium for implantation and maintains uterine quiescence. Mifepristone and its metabolites bind with high affinity to the progesterone receptor, preventing progesterone from binding and activating it. This blockade of progesterone's effects leads to:

-

Endometrial and Decidual Breakdown: The uterine lining deteriorates, leading to detachment of the embryo.

-

Cervical Softening and Dilation: The cervix becomes more pliable.

-

Increased Uterine Contractility: The myometrium becomes more sensitive to the contractile effects of prostaglandins.

Glucocorticoid Receptor Antagonism

At higher doses, mifepristone and its metabolites also act as potent antagonists of the glucocorticoid receptor. They block the action of cortisol, which can be useful in conditions of excess cortisol, such as Cushing's syndrome. This antagonism can also lead to a compensatory increase in ACTH and cortisol levels.

Quantitative Data: Receptor Binding Affinities

The biological activity of mifepristone's metabolites is underscored by their significant binding affinities for both the progesterone and glucocorticoid receptors. The following table summarizes the relative binding affinities (RBA) of mifepristone and its major metabolites.

| Compound | Progesterone Receptor RBA (%) (Progesterone = 100%) | Glucocorticoid Receptor RBA (%) (Dexamethasone = 100%) |

| Mifepristone (RU-486) | 232[1] | ~300 |

| Monodemethylated Mifepristone (RU 42633) | 50[1] | Data not available |

| Didemethylated Mifepristone (RU 42848) | 21[1] | Data not available |

| 22-Hydroxy Mifepristone (RU 42698) | 36 [1] | 48 |

Note: Glucocorticoid receptor RBA for mifepristone and 22-Hydroxy Mifepristone are relative to dexamethasone.

Experimental Protocols

The determination of receptor binding affinities is typically performed using competitive binding assays. Below are representative protocols for assessing the binding of compounds to the progesterone and glucocorticoid receptors.

Progesterone Receptor Competitive Binding Assay

This protocol is based on a scintillation proximity assay (SPA) using a radiolabeled progestin.

Materials:

-

Recombinant human progesterone receptor (PR-A or PR-B)

-

Radiolabeled progestin (e.g., [³H]-Progesterone)

-

Test compounds (Mifepristone, 22-Hydroxy Mifepristone, etc.)

-

SPA beads (e.g., wheat germ agglutinin-coated)

-

Assay buffer (e.g., phosphate buffer with protease inhibitors)

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant progesterone receptor in assay buffer to a predetermined optimal concentration.

-

Prepare serial dilutions of the test compounds and a reference compound (unlabeled progesterone) in assay buffer.

-

Prepare a solution of the radiolabeled progestin in assay buffer at a concentration at or below its Kd.

-

Prepare a slurry of SPA beads in assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the following in order:

-

Assay buffer

-

Test compound or reference compound solution

-

Radiolabeled progestin solution

-

Diluted progesterone receptor

-

SPA bead slurry

-

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

-

-

Data Acquisition:

-

Centrifuge the plate to allow the beads to settle.

-

Read the plate in a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Relative binding affinity (RBA) can be calculated as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.

-

Glucocorticoid Receptor Competitive Binding Assay

This protocol is based on a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)

-

Test compounds (Mifepristone, 22-Hydroxy Mifepristone, etc.)

-

Assay buffer (e.g., phosphate buffer with stabilizing agents)

-

Microplates (e.g., black, low-volume 384-well)

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant glucocorticoid receptor in assay buffer.

-

Prepare serial dilutions of the test compounds and a reference compound (e.g., dexamethasone) in assay buffer.

-

Prepare a solution of the fluorescent glucocorticoid ligand in assay buffer.

-

-

Assay Setup:

-

Add the test compound or reference compound solutions to the wells of the microplate.

-

Add the fluorescent glucocorticoid ligand solution to all wells.

-

Initiate the binding reaction by adding the diluted glucocorticoid receptor to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition:

-

Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the log of the competitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki and RBA as described for the progesterone receptor assay.

-

Conclusion

This compound serves as an indispensable analytical tool for the precise quantification of its pharmacologically active, non-deuterated analog. The biological mechanism of action of 22-Hydroxy Mifepristone is characterized by its potent antagonism of both the progesterone and glucocorticoid receptors. This activity, in conjunction with other active metabolites, contributes significantly to the overall clinical effects of mifepristone. A thorough understanding of the metabolic pathways and the receptor binding affinities of these metabolites is critical for the continued research and development of selective receptor modulators and for optimizing therapeutic applications.

References

Commercial Availability and Technical Profile of 22-Hydroxy Mifepristone-d6: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 22-Hydroxy Mifepristone-d6, a deuterated metabolite of Mifepristone, for researchers, scientists, and drug development professionals. The document outlines its commercial availability, key chemical properties, and established experimental protocols for its quantification.

Commercial Availability

This compound is available as a research chemical from several specialized suppliers of stable isotope-labeled compounds. It is typically sold in quantities ranging from 1 milligram to 10 milligrams. Researchers can acquire this compound from vendors such as LGC Standards and MedChemExpress.

Table 1: Commercial Supplier Information

| Supplier | Product Code | Available Quantities |

| LGC Standards | TRC-H948447 | 1 mg, 10 mg |

| MedChemExpress | HY-131543S | Contact for details |

Chemical and Physical Properties

This compound is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (also known as RU-486). The parent compound, Mifepristone, is a well-known progesterone and glucocorticoid receptor antagonist. The deuteration in the d6 isotopologue provides a valuable tool for metabolic studies and as an internal standard in quantitative mass spectrometry-based assays.

Table 2: Chemical and Physical Data

| Property | Value |

| Molecular Formula | C29H29D6NO3 |

| Description | A labeled metabolite of Mifepristone.[1] |

| Synonyms | (11β,17β)-11-[4-(Dimethylamino-d6)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)estra-4,9-dien-3-one |

| Biological Activity | Antiprogestational and antiglucocorticoidal activities. The unlabeled form has a relative binding affinity to the human glucocorticoid receptor of 48%.[2] |

Metabolism of Mifepristone

Mifepristone undergoes extensive metabolism in humans, primarily through N-demethylation and hydroxylation. The initial steps of this metabolic process are catalyzed by the cytochrome P450 enzyme, CYP3A4. This process leads to the formation of several active metabolites, including 22-Hydroxy Mifepristone.[1] These metabolites, including the hydroxylated form, retain significant affinity for both progesterone and glucocorticoid receptors, contributing to the overall biological activity of the parent compound.[1]

Experimental Protocols: Quantification in Human Blood

A sensitive and validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method has been developed for the simultaneous quantification of Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples. This compound serves as an ideal internal standard for this assay.

Sample Preparation

The sample preparation involves a liquid-liquid extraction (LLE) procedure.

-

Sample Aliquoting : 200 µL of a human whole blood sample is transferred to a 12-mL plastic tube.

-

Internal Standard Addition : 20 µL of an internal standard mixture solution (containing 22-OH-mifepristone-d6 at a concentration of 1000 ng/mL) is added.

-

pH Adjustment : 200 µL of 0.5 M ammonium carbonate solution (pH 9) is added.

-

Extraction : Liquid-liquid extraction is performed with 2 mL of tert-butyl-methyl ether for 10 minutes.

-

Centrifugation : Samples are centrifuged at 1520× g for 10 minutes at 4 °C.

-

Solvent Evaporation : The organic phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40 °C.

-

Reconstitution : The dried extract is dissolved in 50 µL of methanol and transferred to a glass insert for analysis.

UHPLC-QqQ-MS/MS Analysis

The reconstituted sample is then analyzed by UHPLC-QqQ-MS/MS. The method has been validated for selectivity, linearity, precision, accuracy, and recovery.

Table 3: Validation Parameters for the Quantification of 22-Hydroxy Mifepristone

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (R²) | >0.999 |

| Intra- and Inter-day Accuracy & Precision | Did not exceed ± 13.2% |

| Recovery | 96.3–114.7% |

| Matrix Effect | -3.0 to 14.7% |

Data sourced from a study on the determination of Mifepristone and its metabolites in maternal blood samples.

In one toxicological analysis, the concentration of 22-OH-mifepristone in a maternal blood sample was found to be 176.9 ng/mL.

Conclusion

This compound is a commercially available, isotopically labeled metabolite crucial for pharmacokinetic and metabolic studies of Mifepristone. Its primary application for researchers is as an internal standard for the accurate quantification of 22-Hydroxy Mifepristone in biological matrices. The detailed UHPLC-QqQ-MS/MS protocol provides a robust and sensitive method for such analyses, enabling further research into the pharmacology and toxicology of Mifepristone and its active metabolites.

References

An In-Depth Technical Guide to 22-Hydroxy Mifepristone-d6 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is widely used for medical termination of pregnancy and is also investigated for various other clinical applications. The analysis of mifepristone and its metabolites in biological matrices is crucial for pharmacokinetic, metabolic, and forensic studies. 22-Hydroxy Mifepristone is one of the major metabolites of mifepristone. For accurate quantification of 22-Hydroxy Mifepristone using mass spectrometry, a stable isotope-labeled internal standard is indispensable. This technical guide provides a comprehensive overview of the application of 22-Hydroxy Mifepristone-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of mifepristone and its metabolites.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. They co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This leads to enhanced accuracy, precision, and robustness of the analytical method.

Physicochemical Properties and Mass Spectrometric Characteristics

This compound is a deuterated analog of 22-Hydroxy Mifepristone. The introduction of six deuterium atoms results in a mass shift of +6 Da compared to the unlabeled metabolite. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.

Table 1: Physicochemical and Mass Spectrometric Properties of Mifepristone and its Metabolites

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) |

| Mifepristone | C₂₉H₃₅NO₂ | 429.6 | 430.3 |

| N-Desmethyl-Mifepristone | C₂₈H₃₃NO₂ | 415.6 | 416.3 |

| N,N-Didesmethyl-Mifepristone | C₂₇H₃₁NO₂ | 401.5 | 402.3 |

| 22-Hydroxy Mifepristone | C₂₉H₃₅NO₃ | 445.6 | 446.3 |

| This compound | C₂₉H₂₉D₆NO₃ | 451.6 | ~452.3 |

Note: The precursor ion for this compound is inferred based on the addition of 6 daltons to the unlabeled compound.

Synthesis and Purification of this compound

The purification of the synthesized this compound is critical to ensure its suitability as an internal standard. This is typically achieved through chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired deuterated compound from unlabeled or partially labeled species and other impurities. The isotopic purity of the final product should be assessed using mass spectrometry to confirm the degree of deuterium incorporation.

Experimental Protocols for LC-MS/MS Analysis

The following protocols are based on a validated method for the determination of mifepristone and its metabolites in human whole blood, utilizing this compound as an internal standard.[1]

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human whole blood, add 20 µL of an internal standard working solution containing this compound (concentration to be optimized based on instrument sensitivity).

-

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).

-

Perform liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 2: LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| Interface Temperature | 300°C |

| Heat Block Temperature | 400°C |

| Desolvation Line Temperature | 250°C |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for Mifepristone and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mifepristone | 430.3 | 372.2 | -20 |

| N-Desmethyl-Mifepristone | 416.3 | 358.2 | -20 |

| N,N-Didesmethyl-Mifepristone | 402.3 | 344.2 | -20 |

| 22-Hydroxy Mifepristone | 446.3 | 428.2 | -15 |

| This compound | ~452.3 | To be determined empirically | To be optimized |

Note: The product ion for this compound should be selected based on a stable and intense fragment ion that is shifted by +6 Da from the corresponding fragment of the unlabeled analyte, or a fragment that retains the deuterium labels.

Method Validation Data

The use of this compound as an internal standard contributes to the excellent performance of the analytical method. The following table summarizes the validation data from a study using a similar methodology.[1]

Table 4: Summary of Method Validation Parameters

| Parameter | Mifepristone | N-Desmethyl-Mifepristone | N,N-Didesmethyl-Mifepristone | 22-Hydroxy Mifepristone |

| Recovery (%) | 98.5 - 102.3 | 97.6 - 101.8 | 96.3 - 100.5 | 99.1 - 103.2 |

| Matrix Effect (%) | -2.5 to 1.8 | -3.0 to 2.1 | -1.8 to 3.5 | -2.1 to 2.8 |

| Intra-day Precision (%RSD) | ≤ 4.5 | ≤ 5.1 | ≤ 6.2 | ≤ 4.8 |

| Inter-day Precision (%RSD) | ≤ 5.8 | ≤ 6.3 | ≤ 7.5 | ≤ 6.1 |

| Intra-day Accuracy (%Bias) | -3.1 to 2.5 | -3.8 to 3.1 | -4.2 to 3.9 | -3.5 to 2.9 |

| Inter-day Accuracy (%Bias) | -4.2 to 3.3 | -4.9 to 4.0 | -5.5 to 4.8 | -4.6 to 3.7 |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |

Visualizations

Mifepristone Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of mifepristone in humans, leading to the formation of 22-Hydroxy Mifepristone and other metabolites.

Caption: Proposed metabolic pathway of mifepristone in humans.

Experimental Workflow for Sample Analysis

This workflow outlines the key steps involved in the quantitative analysis of mifepristone and its metabolites using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of mifepristone metabolites.

Conclusion

This compound serves as an excellent internal standard for the accurate and reliable quantification of 22-Hydroxy Mifepristone, a key metabolite of mifepristone, in biological samples by LC-MS/MS. Its use, in conjunction with a validated analytical method, provides the high level of confidence required in research, clinical, and forensic applications. This technical guide provides the necessary information for researchers and scientists to develop and implement robust analytical methods for the study of mifepristone and its metabolic fate.

References

The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accurate and reliable data is paramount. Quantitative analysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), forms the bedrock of drug discovery and development. However, the inherent variability of biological matrices and the analytical process itself present significant challenges to achieving robust and reproducible results. This technical guide provides an in-depth exploration of deuterated internal standards, a critical tool for mitigating these challenges and ensuring the integrity of bioanalytical data.

The Core Principle: Isotopic Analogs for Mitigating Variability

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[1][2] This subtle modification in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its chemical behavior remains nearly identical throughout the analytical process.[1] By introducing a known quantity of the deuterated standard into every sample, calibrator, and quality control (QC) sample, it serves as a reliable reference to correct for variations that can occur during sample preparation, injection, and ionization.[1][3]

The fundamental advantages of employing deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[4][5] Since the deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][4]

-

Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The deuterated standard, being chemically analogous, will be lost to the same extent as the analyte, ensuring the ratio of analyte to internal standard remains constant.[6]

-

Correction for Instrumental Variations: Minor fluctuations in injection volume or instrument response can introduce variability. The use of a deuterated internal standard effectively normalizes these variations.[3]

The Decisive Advantage: Performance of Deuterated Standards

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The data overwhelmingly supports the superiority of stable isotope-labeled internal standards, particularly deuterated ones, over structural analogs.

Quantitative Data Summary

The following tables summarize the performance characteristics of bioanalytical methods utilizing deuterated internal standards compared to other approaches.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [7]

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 |

Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard (Atorvastatin-d5) [2]

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -2.5% to 3.8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 5.2% |

| Matrix Effect (% CV) | ≤ 15% | 4.5% |

Experimental Workflow and Methodologies

The successful implementation of deuterated standards requires a validated and robust bioanalytical method. This section outlines a typical workflow and detailed experimental protocols.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard is a structured process designed to ensure its reliability for its intended purpose.[1]

Caption: A generalized workflow for bioanalytical method validation.

Detailed Experimental Protocol: Quantification of Teriflunomide in Human Plasma

This protocol provides a representative example of a validated LC-MS/MS method for the quantification of Teriflunomide in human plasma using Teriflunomide-d4 as the internal standard.[1]

3.2.1. Materials and Reagents

-

Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)

-

Human Plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

3.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standard working solutions. Prepare a working solution of Teriflunomide-d4 at an appropriate concentration.

3.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.[1]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge the samples at 10,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

3.2.4. LC-MS/MS Conditions

-

Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

-

Mobile Phase:

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

-

MRM Transitions:

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[1][8][9]

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.[1]

-

Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.[1]

-

Accuracy and Precision: Evaluated by analyzing replicate QC samples at multiple concentration levels on different days.[1]

-

Matrix Effect: Assessed to ensure that the matrix does not affect the ionization of the analyte and internal standard.[7]

-

Stability: Evaluated under various conditions to ensure the analyte and internal standard are stable throughout the sample handling and analysis process.[7]

Advanced Considerations and Potential Pitfalls

While deuterated standards are the gold standard, it is crucial to be aware of potential limitations and considerations.

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can sometimes lead to a slight difference in the rate of chemical reactions, known as the kinetic isotope effect (KIE).[10][11][12] In the context of bioanalysis, this can manifest as a small shift in chromatographic retention time between the analyte and the deuterated internal standard.[5] While often negligible, a significant KIE could lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[5]

Caption: KIE can cause slight retention time shifts, potentially leading to differential matrix effects.

Isotopic Purity and Stability

The isotopic purity of the deuterated standard is critical. Impurities of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[7] Furthermore, the position of the deuterium label should be chosen carefully to avoid exchange with protons from the solvent or matrix, which would compromise the integrity of the standard.[13]

Synthesis of Deuterated Standards

The availability of deuterated standards can be a limiting factor. When not commercially available, custom synthesis is required. Common methods for introducing deuterium into a molecule include:

-

Reductive deoxygenation: Using reagents like dichloroaluminum deuteride.[14]

-

Controlled alkaline hydrolysis: Using deuterated solvents like D₂O.[14]

-

Catalytic deuteration: Introducing deuterium gas in the presence of a catalyst.[3]

-

Total synthesis: Building the molecule from deuterated precursors.[3]

Regulatory Landscape

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that emphasize the importance of using an appropriate internal standard.[1][4][8] While not always mandatory, the use of stable isotope-labeled internal standards is strongly recommended and is considered the best practice in the industry.[4][7]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust mechanism for correcting for variability, thereby ensuring the accuracy, precision, and reliability of the data generated.[2] While considerations such as the kinetic isotope effect and isotopic purity must be taken into account, the judicious use of deuterated standards is fundamental to achieving the high-quality data required for successful drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pmda.go.jp [pmda.go.jp]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mifepristone Metabolism Pathways

This technical guide provides a comprehensive overview of the metabolic pathways of mifepristone (RU-486), intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes, resulting metabolites, and experimental methodologies used to elucidate these pathways.

Introduction

Mifepristone is a synthetic steroid that acts as a progesterone and glucocorticoid receptor antagonist.[1] Its clinical applications include medical termination of pregnancy and management of hyperglycemia in Cushing's syndrome.[1] The efficacy and safety of mifepristone are influenced by its metabolic fate in the body. Understanding the pathways of its biotransformation is crucial for optimizing therapeutic regimens and predicting potential drug-drug interactions.

Metabolic Pathways of Mifepristone

Mifepristone undergoes extensive hepatic metabolism primarily through two main pathways: N-demethylation and hydroxylation .[2][3] These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2][4] Other CYP isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to its metabolism. The primary metabolites retain biological activity, contributing to the overall pharmacological effect.[2]

The major metabolites identified are:

-

N-desmethyl mifepristone (M1)

-

N,N-didesmethyl mifepristone (M2)

-

Hydroxymethyl mifepristone (M3)

-

Hydroxymethyl N-desmethyl mifepristone (M4)

-

Hydroxymethyl N,N-didesmethyl mifepristone (M5)

Below is a diagram illustrating the primary metabolic pathways of mifepristone.

Quantitative Analysis of Mifepristone Metabolism

The formation of mifepristone metabolites has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from studies using human liver microsomes and clinical pharmacokinetic studies.

Table 1: In Vitro Metabolism of Mifepristone in Human Hepatic S9 Fractions [3]

| Compound | Percentage of Sample |

| Unchanged Mifepristone | ~65% |

| N-desmethyl mifepristone (M1) | ~16% |

| N,N-didesmethyl mifepristone (M2) | < 5% |

Table 2: Kinetic Parameters of Mifepristone Metabolism in Human Liver Microsomes [4]

| Metabolic Pathway | Apparent Km (μM) | Vmax (pmol/min/mg protein) |

| N-demethylation | 10.6 ± 3.8 | 4920 ± 1340 |

| Hydroxylation | 9.9 ± 3.5 | 610 ± 260 |

Table 3: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Humans [6]

| Compound | Concentration in Maternal Blood (ng/mL) |

| Mifepristone | 557.4 |

| N-desmethyl-mifepristone | 638.7 |

| 22-OH-mifepristone | 176.9 |

| N,N-didesmethyl-mifepristone | 144.5 |

| N-desmethyl-hydroxy-mifepristone | Qualitatively detected |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of mifepristone in human liver microsomes.

Objective: To determine the rate of disappearance of mifepristone and the formation of its metabolites in the presence of human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Mifepristone

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of mifepristone in a suitable organic solvent (e.g., methanol or DMSO).

-

Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and mifepristone to the microsome suspension.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of mifepristone and its metabolites using a validated LC-MS/MS method.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 22-Hydroxy Mifepristone-d6 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of mifepristone and its metabolites, including 22-hydroxy mifepristone, in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol leverages 22-Hydroxy Mifepristone-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and has potential applications in oncology and endocrinology. Monitoring its in vivo concentrations and those of its metabolites is crucial for pharmacokinetic studies, clinical diagnostics, and forensic toxicology. The primary metabolites of mifepristone include N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-hydroxy-mifepristone.

This document outlines a validated Ultra-High-Performance Liquid Chromatography-tandem Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) method for the simultaneous determination of mifepristone and its key metabolites in human whole blood. The use of deuterated internal standards, specifically this compound for 22-hydroxy mifepristone, is critical for correcting matrix effects and variations in sample processing, thereby ensuring reliable quantification.

Experimental Protocol

This protocol is based on the validated method described by Szpot et al. (2022) for the analysis of mifepristone and its metabolites in human whole blood.[1][2][3][4]

Materials and Reagents

-

Analytes: Mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, 22-hydroxy-mifepristone

-

Internal Standards: this compound, Mifepristone-d3, N-desmethyl-mifepristone-d3

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), tert-Butyl-methyl ether

-

Reagents: Ammonium carbonate, Formic acid

-

Biological Matrix: Human whole blood